molecular formula C13H15N3O4 B2457133 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide CAS No. 2034430-53-8

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide

Cat. No.: B2457133
CAS No.: 2034430-53-8
M. Wt: 277.28
InChI Key: WPIOCVROUCFASI-UHFFFAOYSA-N
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Description

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyethoxy group, a methylisoxazolyl group, and an isonicotinamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Attachment of the methoxyethoxy group: This step may involve etherification reactions under specific conditions.

    Formation of the isonicotinamide moiety: This can be done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties.

    Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)benzamide
  • 2-(2-methoxyethoxy)-N-(5-methylisoxazol-3-yl)pyridine

Uniqueness

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-(5-methyl-1,2-oxazol-3-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-9-7-11(16-20-9)15-13(17)10-3-4-14-12(8-10)19-6-5-18-2/h3-4,7-8H,5-6H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIOCVROUCFASI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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